Octa-2,5-diene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

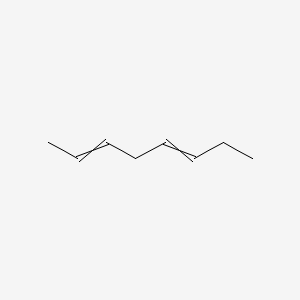

Structure

2D Structure

3D Structure

Properties

CAS No. |

63216-69-3 |

|---|---|

Molecular Formula |

C8H14 |

Molecular Weight |

110.20 g/mol |

IUPAC Name |

octa-2,5-diene |

InChI |

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,5-6,8H,4,7H2,1-2H3 |

InChI Key |

GDDAJHJRAKOILH-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCC=CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Stereoselective Synthesis of (E,E)-octa-2,5-diene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key method for the stereoselective synthesis of (E,E)-octa-2,5-diene, a valuable building block in organic synthesis. The document details a robust experimental protocol derived from established literature, presents quantitative data in a clear, tabular format, and includes a visualization of the synthetic workflow.

Core Synthesis Strategy: Grignard Reagent Coupling

The primary method for the stereoselective synthesis of (E,E)-octa-2,5-diene involves the coupling of a Grignard reagent derived from an (E)-butenyl halide. This approach leverages the nucleophilic character of the organomagnesium intermediate to form a new carbon-carbon bond, with the stereochemistry of the starting material largely retained in the final product.

A key study by Hill, E. A., et al. provides a foundational methodology for this transformation. Their work on the reactions of Grignard reagents from various butenyl halides demonstrates the feasibility of this approach and provides insight into the factors controlling the stereochemical outcome. The reaction of the Grignard reagent derived from (E)-1-bromo-2-butene in the presence of a suitable coupling partner can afford the desired (E,E)-octa-2,5-diene.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of (E,E)-octa-2,5-diene via the Grignard coupling methodology.

| Parameter | Value | Reference |

| Yield | 77% | Hill, E. A., et al. J. Org. Chem. 1983, 48 (20), 3607–3611 |

| Purity | >99% (E,E) isomer | Hill, E. A., et al. J. Org. Chem. 1983, 48 (20), 3607–3611 |

| Boiling Point | 124-126 °C | Hill, E. A., et al. J. Org. Chem. 1983, 48 (20), 3607–3611 |

Experimental Protocol

This section details the experimental procedure for the synthesis of (E,E)-octa-2,5-diene, adapted from the work of Hill, E. A., et al.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

(E)-1-bromo-2-butene

-

Anhydrous Copper(I) Chloride (optional, as a catalyst for cross-coupling if a different electrophile is used)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of (E)-1-bromo-2-butene in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings with gentle stirring.

-

The reaction is initiated by gentle warming. Once initiated, the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction (Self-Coupling):

-

The formation of octa-2,5-diene in this specific protocol is a result of the coupling of the Grignard reagent with the unreacted alkyl halide, a process often referred to as Wurtz-type coupling that occurs concurrently with Grignard formation. For a more controlled cross-coupling, an external electrophile would be added at this stage, potentially with a catalyst like CuCl.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath.

-

Slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the ethereal layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the diethyl ether by distillation.

-

The crude product is then purified by fractional distillation to yield pure (E,E)-octa-2,5-diene.

-

Synthetic Workflow Visualization

The following diagram illustrates the key steps in the synthesis of (E,E)-octa-2,5-diene.

Caption: Synthetic workflow for (E,E)-octa-2,5-diene.

An In-Depth Technical Guide to the Stereochemistry of Octa-2,5-diene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of octa-2,5-diene isomers. The document details the distinct properties and synthesis of the (2E,5E), (2Z,5Z), and (2E,5Z) stereoisomers, presenting key data in structured tables and outlining experimental methodologies. Visual diagrams generated using Graphviz are included to illustrate the isomeric relationships and representative synthetic pathways.

Introduction to this compound and its Stereoisomers

This compound is an organic compound with the molecular formula C8H14. The presence of two double bonds at the 2 and 5 positions allows for the existence of geometric isomers, each with unique spatial arrangements of its constituent atoms. These stereoisomers, despite having the same molecular formula and connectivity, can exhibit different physical, chemical, and biological properties. Understanding the stereochemistry of these isomers is crucial in various fields, including synthetic chemistry and drug development, where specific three-dimensional structures are often required for desired reactivity and biological activity.

The three possible stereoisomers of this compound are:

-

(2E,5E)-octa-2,5-diene

-

(2Z,5Z)-octa-2,5-diene

-

(2E,5Z)-octa-2,5-diene (which is identical to (2Z,5E)-octa-2,5-diene)

Quantitative Data of this compound Isomers

| Property | (2E,5E)-octa-2,5-diene | (2Z,5Z)-octa-2,5-diene | (2E,5Z)-octa-2,5-diene |

| Molecular Formula | C8H14 | C8H14 | C8H14 |

| Molecular Weight ( g/mol ) | 110.20 | 110.20 | 110.20 |

| Boiling Point (°C) | 123.3 ± 10.0 (Predicted) | 123.3 ± 10.0 (Predicted)[1] | Not Available |

| Density (g/cm³) | 0.745 ± 0.06 (Predicted) | 0.745 ± 0.06 (Predicted)[1] | Not Available |

| Kovats Retention Index | Not Available | Not Available | 792.7, 796.9, 793.4 (Semi-standard non-polar)[2] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the differentiation of diene stereoisomers. The chemical shifts and coupling constants of the vinylic protons are particularly informative.

-

¹H NMR: In general, for disubstituted alkenes, the coupling constant (J-value) for trans protons is typically larger (12-18 Hz) than for cis protons (6-12 Hz). This difference allows for the unambiguous assignment of the double bond geometry. The chemical shifts of the allylic protons can also provide structural information.

-

¹³C NMR: The chemical shifts of the vinylic and allylic carbons can also differ between isomers, although the differences may be more subtle than in ¹H NMR.

As specific experimental NMR data for all this compound isomers is not available, researchers would need to acquire and interpret the spectra for each synthesized isomer to confirm its stereochemistry.

Experimental Protocols: Stereoselective Synthesis of Dienes

The stereoselective synthesis of dienes is a well-established area of organic chemistry. While specific protocols for each this compound isomer are not extensively documented, general methodologies for the synthesis of (E,E), (Z,Z), and (E,Z) dienes can be adapted. These methods often rely on transition-metal-catalyzed cross-coupling reactions.

General Workflow for Stereoselective Diene Synthesis

A general workflow for the synthesis and purification of a specific diene stereoisomer is outlined below. This typically involves a stereoselective coupling reaction followed by purification and characterization.

Protocol for Stereoselective Synthesis of an (E,E)-Diene via Suzuki-Miyaura Coupling

This protocol is a generalized procedure that can be adapted for the synthesis of (2E,5E)-octa-2,5-diene.

Materials:

-

(E)-1-bromobut-1-ene

-

(E)-but-2-en-1-ylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2M Aqueous sodium carbonate (Na₂CO₃) solution

-

Toluene

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (E)-1-bromobut-1-ene (1.0 eq), (E)-but-2-en-1-ylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add toluene as the solvent, followed by the 2M aqueous sodium carbonate solution.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to obtain the pure (2E,5E)-octa-2,5-diene.

-

Characterize the final product using NMR spectroscopy (¹H and ¹³C), GC-MS, and IR spectroscopy to confirm its structure and purity.

Note: The synthesis of (Z,Z) and (E,Z) isomers would require the use of the corresponding (Z)-configured starting materials. The choice of catalyst, base, and solvent may also need to be optimized to ensure high stereoselectivity.

Conclusion

The stereochemistry of this compound isomers plays a critical role in defining their properties and potential applications. This guide has provided an overview of the (2E,5E), (2Z,5Z), and (2E,5Z) stereoisomers, including available quantitative data and general protocols for their stereoselective synthesis. For researchers in drug development and other scientific fields, a thorough understanding and precise control of the stereochemistry of such molecules are paramount for achieving desired outcomes. Further experimental investigation is needed to fully characterize the physical and spectroscopic properties of each isomer and to develop optimized, specific synthetic protocols.

References

An In-depth Technical Guide to the Spectroscopic Data of Octa-2,5-diene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for octa-2,5-diene, including its various isomers. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive models and data from analogous olefinic structures to offer a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Furthermore, standardized experimental protocols for obtaining these spectra are outlined to assist researchers in their laboratory work.

Predicted Spectroscopic Data of this compound Isomers

This compound (C₈H₁₄, molecular weight: 110.20 g/mol ) can exist as several geometric isomers, primarily (2E,5E), (2Z,5Z), and (2E,5Z). The distinct spatial arrangement of the substituents around the double bonds in these isomers leads to unique spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for the isomers of this compound are presented below. These predictions are based on established principles of chemical shift theory and additivity rules.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers

| Proton | (2E,5E)-octa-2,5-diene | (2Z,5Z)-octa-2,5-diene | (2E,5Z)-octa-2,5-diene |

| H1, H8 (CH₃) | ~ 0.95 (t) | ~ 0.97 (t) | ~ 0.96 (t) |

| H2, H7 (CH₂) | ~ 2.00 (quint) | ~ 2.05 (quint) | ~ 2.02 (quint) |

| H3, H6 (=CH) | ~ 5.40 (m) | ~ 5.35 (m) | ~ 5.38 (m) |

| H4, H5 (=CH) | ~ 5.40 (m) | ~ 5.35 (m) | ~ 5.38 (m) |

Note: Chemical shifts are referenced to TMS (0 ppm). Multiplicity is abbreviated as t (triplet), quint (quintet), and m (multiplet).

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

| Carbon | (2E,5E)-octa-2,5-diene | (2Z,5Z)-octa-2,5-diene | (2E,5Z)-octa-2,5-diene |

| C1, C8 | ~ 14.0 | ~ 14.2 | ~ 14.1 |

| C2, C7 | ~ 25.6 | ~ 20.7 | ~ 23.2 |

| C3, C6 | ~ 125.0 | ~ 124.0 | ~ 124.5 |

| C4, C5 | ~ 130.0 | ~ 129.0 | ~ 129.5 |

Note: Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are associated with the C=C and C-H bonds of the alkene and alkane portions of the molecule.

Table 3: Predicted IR Absorption Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| =C-H Stretch | 3100 - 3000 | Medium |

| C-H Stretch (sp³) | 3000 - 2850 | Strong |

| C=C Stretch | 1680 - 1640 | Medium to Weak |

| =C-H Bend (out-of-plane) | 1000 - 650 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

| m/z | Proposed Fragment Ion | Notes |

| 110 | [C₈H₁₄]⁺ | Molecular Ion (M⁺) |

| 95 | [C₇H₁₁]⁺ | Loss of a methyl radical (•CH₃) |

| 81 | [C₆H₉]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 67 | [C₅H₇]⁺ | Allylic cleavage |

| 55 | [C₄H₇]⁺ | Common fragment for alkenes |

| 41 | [C₃H₅]⁺ | Allyl cation, often a base peak |

Experimental Protocols

The following sections detail the standard methodologies for obtaining NMR, IR, and MS data for a volatile organic compound like this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

For a ¹H NMR spectrum, dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely to prevent evaporation of the volatile sample.

Instrumental Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0 to 220 ppm.

-

IR Spectroscopy Protocol

Attenuated Total Reflectance (ATR)-FTIR:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as hexane (B92381) or dichloromethane.

Instrumental Parameters:

-

Gas Chromatograph:

-

Injector: Split/splitless inlet, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Injector temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).

-

Oven temperature program: Initial temperature of 40 °C for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 35-300.

-

Scan speed: 2-3 scans/second.

-

Ion source temperature: 230 °C.

-

Quadrupole temperature: 150 °C.

-

Visualization of Experimental Workflow

The logical flow of spectroscopic analysis for this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Physical Properties of Octa-2,5-diene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the stereoisomers of octa-2,5-diene. Due to the limited availability of experimentally determined data for all isomers, this document consolidates both predicted and experimental values to serve as a foundational resource for researchers. The guide details the methodologies for key physical property measurements and includes a logical workflow for isomer characterization.

Core Physical Properties

This compound (C8H14) is a hydrocarbon with two double bonds, leading to the possibility of four geometric isomers: (2E,5E), (2Z,5Z), (2E,5Z), and (2Z,5E). The spatial arrangement of the substituents around the double bonds significantly influences the physical properties of these isomers.

Data Presentation

The following table summarizes the available quantitative data for the stereoisomers of this compound. It is important to note that much of the readily available data is computational or predicted, with experimental values being scarce in the literature.

| Property | (2E,5E)-octa-2,5-diene | (2Z,5Z)-octa-2,5-diene | (2E,5Z)-octa-2,5-diene | (2Z,5E)-octa-2,5-diene |

| Molecular Formula | C8H14 | C8H14 | C8H14 | C8H14 |

| Molecular Weight ( g/mol ) | 110.20 | 110.20 | 110.20 | 110.20 |

| Boiling Point (°C) | No data available | 123.3 ± 10.0 (Predicted)[1] | No data available | No data available |

| Melting Point (°C) | No data available | No data available | No data available | No data available |

| Density (g/cm³) | No data available | 0.745 ± 0.06 (Predicted)[1] | No data available | No data available |

| Refractive Index | No data available | No data available | No data available | No data available |

| Kovats Retention Index | No data available | No data available | 792.7, 796.9, 793.4[2] | 797.8, 801.7, 798.3, 798[3] |

Experimental Protocols

The determination of the physical properties of organic compounds such as this compound isomers relies on well-established experimental techniques. The following sections detail the general methodologies for measuring boiling point, density, and refractive index.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, which is expected to be a liquid at room temperature, several methods can be employed:

-

Simple Distillation: This is a common and straightforward method for determining the boiling point of a liquid. The sample is heated in a distillation apparatus, and the temperature at which the liquid actively boils and its vapor condenses is recorded as the boiling point. It is crucial that the thermometer bulb is positioned correctly in the vapor path to obtain an accurate reading.

-

Thiele Tube Method: This technique is suitable for small sample volumes. A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into the liquid. The apparatus is heated in a Thiele tube containing a high-boiling point oil. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and upon cooling, the liquid is drawn back into the capillary.

-

Differential Scanning Calorimetry (DSC): This thermal analysis technique can also be used to determine the boiling point by measuring the heat flow to the sample as a function of temperature. The onset of the endothermic peak corresponding to vaporization represents the boiling point.

Density Determination

Density is the mass per unit volume of a substance. For liquid samples like the isomers of this compound, the following methods are typically used:

-

Pycnometer Method: A pycnometer is a glass flask with a precisely known volume. The pycnometer is weighed empty, then filled with the liquid sample and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Temperature control is critical for accurate measurements as density is temperature-dependent.

-

Hydrometer Method: A hydrometer is a calibrated instrument that is floated in the liquid to measure its relative density. The reading on the stem of the hydrometer at the surface of the liquid corresponds to the specific gravity, from which the density can be calculated.

-

Oscillating U-tube Densitometer: This is a modern and highly accurate method. The liquid is introduced into a U-shaped tube, which is then electronically oscillated. The instrument measures the frequency of oscillation, which is related to the density of the liquid.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound and is sensitive to temperature and the wavelength of light used.

-

Abbé Refractometer: This is the most common instrument for measuring the refractive index of liquids. A few drops of the sample are placed between two prisms. Light of a specific wavelength (usually the sodium D-line at 589 nm) is passed through the sample, and the angle of refraction is measured. The instrument is calibrated and provides a direct reading of the refractive index. The temperature of the prisms must be carefully controlled, typically at 20°C or 25°C.

Logical Workflow for Isomer Characterization

The following diagram illustrates a logical workflow for the synthesis, separation, and characterization of this compound stereoisomers.

Caption: Workflow for the characterization of this compound isomers.

References

Chemical Reactivity of Octa-2,5-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octa-2,5-diene is a non-conjugated diene, meaning its two double bonds are separated by more than one single bond. This structural feature dictates its chemical reactivity, which is characterized by reactions of isolated double bonds rather than the concerted mechanisms seen in conjugated systems. This technical guide provides an in-depth analysis of the key chemical reactions of this compound, including acyclic diene metathesis (ADMET) polymerization, free radical oxidation, and electrophilic addition. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Reactivity Profile

As a non-conjugated diene, the reactivity of this compound is primarily characterized by the independent reactions of its two double bonds. Unlike conjugated dienes, it does not readily participate in pericyclic reactions like the Diels-Alder cycloaddition under thermal conditions. The primary modes of reactivity include:

-

Acyclic Diene Metathesis (ADMET) Polymerization: The terminal double bonds of α,ω-dienes can undergo metathesis to form polymers and a volatile small molecule, typically ethylene (B1197577), which drives the reaction to completion.

-

Free Radical Oxidation: The allylic hydrogens in this compound are susceptible to abstraction, initiating a free radical chain reaction with molecular oxygen to form various hydroperoxide products.

-

Electrophilic Addition: Each double bond can react independently with electrophiles, such as hydrogen halides, to form addition products.

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET is a powerful step-growth polymerization technique for converting α,ω-dienes into unsaturated polymers. For this compound, this process would yield poly(oct-2,5-diene) and ethylene gas. The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs catalysts.

Experimental Protocol: ADMET Polymerization of a Non-Conjugated Diene (Analogous to this compound)

This protocol is adapted from procedures for the ADMET polymerization of α,ω-dienes.

Materials:

-

This compound (monomer)

-

Grubbs' Second Generation Catalyst

-

Anhydrous toluene (B28343)

-

Methanol

-

Schlenk flask and line

-

Vacuum pump

-

Standard glassware

Procedure:

-

Monomer and Solvent Preparation: Purify this compound and toluene by passing them through activated alumina (B75360) columns and then sparging with argon for 30 minutes to remove dissolved oxygen.

-

Reaction Setup: Dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon. Add the purified this compound to the flask.

-

Catalyst Addition: In a glovebox, dissolve Grubbs' second-generation catalyst (e.g., 0.02 mol%) in a minimal amount of anhydrous toluene and add it to the Schlenk flask containing the monomer.

-

Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 60 °C) under a dynamic high vacuum (approximately 10⁻² mbar) for a specified duration (e.g., 24 hours). The vacuum is crucial for removing the ethylene byproduct and driving the polymerization forward.

-

Termination and Precipitation: Quench the reaction by adding a few drops of ethyl vinyl ether. Dissolve the resulting viscous polymer solution in a minimal amount of toluene and precipitate it by dropwise addition into a large volume of cold methanol.

-

Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at room temperature to a constant weight.

Quantitative Data for ADMET Polymerization of a Non-Conjugated Diene

Data presented is for the analogous polymerization of 7-methyl-1,6-octadiene (B1581185) and is intended to be representative.

| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 0.02 | 60 | 24 | 95 | 25,400 | 1.85 |

| 0.05 | 60 | 24 | 98 | 32,100 | 1.79 |

| 0.02 | 80 | 12 | 92 | 21,800 | 1.91 |

Mn = Number-average molecular weight, PDI = Polydispersity index.

ADMET Polymerization Workflow

Caption: Workflow for ADMET polymerization.

Free Radical Oxidation

The allylic C-H bonds in this compound are susceptible to hydrogen atom abstraction by radical initiators, leading to the formation of resonance-stabilized pentadienyl radicals. These radicals then react with molecular oxygen in a complex series of reactions to yield a mixture of hydroperoxide products.

Mechanism of Free Radical Oxidation

The oxidation proceeds via a classic radical chain mechanism:

-

Initiation: A radical initiator (e.g., AIBN) generates initial radicals.

-

Propagation:

-

A radical abstracts an allylic hydrogen from this compound, forming a resonance-stabilized pentadienyl radical.

-

Molecular oxygen adds to the pentadienyl radical at different positions, forming peroxyl radicals.

-

These peroxyl radicals can abstract a hydrogen from another molecule of this compound to form hydroperoxides and a new pentadienyl radical.

-

-

Termination: Radicals combine to form non-radical products.

The regioselectivity of oxygen addition to the pentadienyl radical is influenced by steric factors.

Experimental Protocol: Free Radical Oxidation of a Non-Conjugated Diene

This protocol is based on the oxidation of structurally similar 1,4-dienes.

Materials:

-

This compound

-

Benzene (solvent)

-

2,2'-azobis(isobutyronitrile) (AIBN) (radical initiator)

-

Triphenylphosphine (B44618) (for reduction of hydroperoxides)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a condenser and magnetic stirrer, dissolve this compound in benzene.

-

Initiation: Add AIBN to the solution.

-

Reaction: Heat the mixture at a controlled temperature (e.g., 50-70 °C) under an inert atmosphere for a specific time.

-

Workup: After cooling, treat the reaction mixture with triphenylphosphine to reduce the hydroperoxide products to the corresponding alcohols for easier analysis.

-

Analysis: Analyze the product mixture by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the product distribution.

Signaling Pathway for Free Radical Oxidation

Caption: Free radical oxidation pathway.

Electrophilic Addition

Each of the double bonds in this compound can undergo electrophilic addition independently. For instance, the reaction with a hydrogen halide (HX) would proceed via protonation of one of the double bonds to form a carbocation intermediate, which is then attacked by the halide anion.

Mechanism of Hydrohalogenation

The addition of HX to one of the double bonds of this compound will likely produce a mixture of regioisomers, depending on the stability of the resulting carbocation. For the C2=C3 double bond, protonation can occur at C2 or C3, leading to secondary carbocations at C3 or C2, respectively. Subsequent attack by the halide will yield the corresponding alkyl halides. A similar process can occur at the C5=C6 double bond.

Expected Products from Monohydrohalogenation

Addition of one equivalent of HBr to this compound is expected to yield a mixture of at least four products:

-

3-Bromo-oct-5-ene

-

2-Bromo-oct-5-ene

-

6-Bromo-oct-2-ene

-

5-Bromo-oct-2-ene

The relative yields of these products would depend on the relative stabilities of the intermediate carbocations and the reaction conditions (kinetic vs. thermodynamic control).

Logical Relationship in Electrophilic Addition

Caption: Products of electrophilic addition.

Conclusion

The chemical reactivity of this compound is characteristic of a non-conjugated diene, dominated by the independent reactions of its two double bonds. This guide has detailed the primary reaction pathways, including acyclic diene metathesis for polymer synthesis, free radical oxidation leading to complex hydroperoxide mixtures, and electrophilic addition resulting in various halogenated products. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for researchers and professionals in the chemical and pharmaceutical sciences to explore and utilize the chemistry of this compound in their applications. Further research to quantify the specific reaction kinetics and yields for this compound would be a valuable contribution to the field.

The Discovery and History of Octa-2,5-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octa-2,5-diene, a non-conjugated diene, represents a class of organic compounds with significant synthetic potential. While not as extensively documented as its conjugated isomers, its unique structural features make it a valuable synthon in various chemical transformations. This technical guide provides an in-depth exploration of the discovery and history of this compound, with a focus on its synthesis, characterization, and the catalytic processes that enabled its formation. The document details key experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to elucidate reaction pathways.

Introduction: The Emergence of C8 Dienes

The history of this compound is intrinsically linked to the broader development of catalytic methods for the dimerization and oligomerization of butadiene and the co-dimerization of butadiene and ethylene (B1197577). In the mid-20th century, the advent of organometallic catalysis, particularly with transition metals like nickel and palladium, revolutionized the field of organic synthesis. These catalysts provided unprecedented control over the formation of carbon-carbon bonds, enabling the selective synthesis of various hydrocarbons from simple olefin and diene feedstocks.

While the exact first synthesis of this compound is not prominently documented as a singular discovery, its existence was likely first inferred as a component within complex mixtures of C8 hydrocarbons produced from these early catalytic reactions. The focus of much of the initial research was on the more commercially valuable conjugated dienes or cyclic dimers of butadiene. However, the formation of non-conjugated dienes like this compound was an important mechanistic observation, shedding light on the intricate pathways of these catalytic cycles.

Key Synthetic Methodologies

The primary route to this compound and its isomers involves the nickel-catalyzed co-dimerization of 1,3-butadiene (B125203) and ethylene. This reaction offers a direct and atom-economical pathway to this C8 diene.

Nickel-Catalyzed Co-dimerization of Butadiene and Ethylene

The nickel-catalyzed reaction of butadiene and ethylene can lead to a variety of C8 diene isomers. The selectivity towards a specific isomer, such as this compound, is highly dependent on the nature of the nickel catalyst, the ligands employed, and the reaction conditions.

A plausible mechanism for the formation of linear octadienes involves the oxidative coupling of butadiene and ethylene on a low-valent nickel center to form a nickelacyclopentane intermediate. Subsequent β-hydride elimination and reductive elimination steps can then lead to the various octadiene isomers.

Experimental Protocols

Synthesis of a Mixture of Octadienes, including this compound Isomers

Materials:

-

Nickel(II) acetylacetonate (B107027) [Ni(acac)₂]

-

Triethylaluminum (B1256330) (Al(C₂H₅)₃)

-

1,3-Butadiene

-

Ethylene

-

Anhydrous toluene (B28343) (solvent)

-

Schlenk flask and line

-

Dry ice/acetone condenser

-

Gas burette

Procedure:

-

A Schlenk flask equipped with a magnetic stir bar is charged with anhydrous toluene under an inert atmosphere (argon or nitrogen).

-

A catalytic amount of Nickel(II) acetylacetonate is added to the flask.

-

The flask is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of triethylaluminum in toluene is added dropwise to the flask. The mixture is stirred for 30 minutes to allow for the formation of the active nickel catalyst.

-

A known amount of liquefied 1,3-butadiene is condensed into the reaction flask.

-

Ethylene gas is then introduced into the reaction mixture at a controlled pressure.

-

The reaction is allowed to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time.

-

Upon completion, the reaction is quenched by the addition of a small amount of a protic solvent (e.g., methanol (B129727) or ethanol).

-

The resulting mixture is washed with dilute acid and water, and the organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting mixture of octadienes can be analyzed and separated by gas chromatography.

Note: The ratio of butadiene to ethylene, the nature of the ligand on the nickel catalyst, the reaction temperature, and pressure will significantly influence the product distribution and the yield of this compound.

Quantitative Data

Quantitative data for this compound is sparse in the literature. The following tables summarize the available physical and spectroscopic properties.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄ | [1] |

| Molecular Weight | 110.20 g/mol | [1] |

| Boiling Point (predicted) | 123.3 ± 10.0 °C | |

| Density (predicted) | 0.745 ± 0.06 g/cm³ |

Table 2: Spectroscopic Data for Octadiene Isomers

| Isomer | Spectroscopic Data | Reference |

| (Z,Z)-3,5-Octadiene | ¹³C NMR (Cyclohexane): δ 13.9, 21.0, 29.3, 124.6, 130.8 ppm | [2] |

| (E,E)-3,5-Octadiene | ¹³C NMR: Available in SpectraBase | [3] |

| (2Z,5E)-Octa-2,5-diene | Kovats Retention Index (non-polar): 797.8, 801.7, 798.3, 798 | [4] |

| trans-2,cis-5-Octadiene | Kovats Retention Index (non-polar): 792.7, 796.9, 793.4 | [5] |

Visualizations

The following diagrams illustrate the key concepts related to the synthesis of this compound.

Caption: Nickel-catalyzed co-dimerization of butadiene and ethylene.

Caption: General experimental workflow for octadiene synthesis.

Conclusion and Future Outlook

The discovery and synthesis of this compound are emblematic of the broader advancements in organometallic catalysis. While its individual history is not as celebrated as some other molecules, its formation through the catalytic co-dimerization of simple feedstocks highlights a powerful strategy for the construction of complex carbon skeletons. For researchers and drug development professionals, the synthetic routes to non-conjugated dienes like this compound offer opportunities to explore novel molecular architectures. The methylene-interrupted diene motif can be a key structural element in natural products and can serve as a versatile handle for further functionalization.

Future research in this area could focus on the development of highly selective catalysts that can produce specific isomers of this compound in high yield, thus avoiding complex separation processes. Furthermore, a more thorough characterization of the physicochemical and toxicological properties of this compound would be beneficial for its potential application in materials science and as a building block in medicinal chemistry. The continued exploration of catalytic C-C bond-forming reactions will undoubtedly uncover new and efficient pathways to this and other valuable diene structures.

References

- 1. 2,5-Octadiene | C8H14 | CID 522087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 3,5-Octadiene, (E,E)- | C8H14 | CID 5352266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-Octadiene, Z,E | C8H14 | CID 6430949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-2,cis-5-Octadiene | C8H14 | CID 6427784 - PubChem [pubchem.ncbi.nlm.nih.gov]

Natural Occurrence of Octa-2,5-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of octa-2,5-diene. Extensive literature review indicates that while the direct natural occurrence of this compound has not been definitively reported, a closely related isomer, 3,5-octadiene (B14166476), has been identified as a volatile organic compound (VOC) produced by the fungus Ascocoryne sarcoides. This guide details the known natural source of this octadiene isomer, a proposed biosynthetic pathway, and the experimental methodologies used for its identification. Due to the limited available data, this guide also highlights areas where further research is needed, particularly in the quantification and elucidation of the precise enzymatic steps involved in the biosynthesis of octadienes in fungi.

Introduction

This compound is a hydrocarbon of interest in various chemical synthesis applications. Understanding its potential natural sources is crucial for the discovery of novel biocatalysts and sustainable production methods. This guide aims to consolidate the available scientific information regarding the natural occurrence of this compound and its isomers, with a focus on providing actionable data and protocols for researchers in the field.

Natural Sources of Octadiene Isomers

Current research points to the fungal kingdom as a source of naturally occurring octadienes. Specifically, the fungus Ascocoryne sarcoides (strain NRRL 50072) has been identified as a producer of 3,5-octadiene.[1] This finding is significant as it establishes a biological origin for the C8-diene backbone.

Quantitative Data

At present, there is a lack of publicly available quantitative data on the production of any octadiene isomers from natural sources. The identification of 3,5-octadiene from Ascocoryne sarcoides has been qualitative.[1] Further research is required to determine the concentration and rate of production of this compound.

Table 1: Reported Natural Occurrence of Octadiene Isomers

| Compound | Isomer | Natural Source | Organism | Quantitative Data | Reference |

| Octadiene | 3,5-octadiene | Fungus | Ascocoryne sarcoides (NRRL 50072) | Not Reported | [1] |

Proposed Biosynthetic Pathway

The biosynthesis of C8 volatile compounds in fungi is generally understood to originate from the metabolism of fatty acids, primarily linoleic acid. A plausible biosynthetic pathway for the formation of octadienes in fungi is proposed to proceed via the oxylipin pathway. This pathway involves the enzymatic oxidation of linoleic acid to form a hydroperoxide intermediate, which is then cleaved to yield shorter-chain volatile compounds.

The following diagram illustrates a hypothetical pathway for the formation of an octadiene isomer from linoleic acid.

Caption: Proposed enzymatic conversion of linoleic acid to an octadiene isomer.

Experimental Protocols

The identification of volatile organic compounds from fungal cultures is most commonly achieved using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Fungal Culture and VOC Collection

-

Culture Preparation: Ascocoryne sarcoides (NRRL 50072) is cultured on a suitable medium, such as potato dextrose agar (B569324) (PDA), in a sealed vial.

-

Incubation: The culture is incubated at a controlled temperature (e.g., 25°C) for a period sufficient for growth and VOC production (e.g., 7-14 days).

-

VOC Trapping (HS-SPME): A pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the culture vial for a defined period (e.g., 30-60 minutes) at a controlled temperature to adsorb the volatile compounds.

GC-MS Analysis

-

Desorption: The SPME fiber is inserted into the heated injection port of a gas chromatograph, where the adsorbed VOCs are thermally desorbed.

-

Separation: The VOCs are separated on a capillary column (e.g., DB-5ms) using a temperature gradient program.

-

Detection and Identification: The separated compounds are detected by a mass spectrometer. Identification is achieved by comparing the resulting mass spectra with reference spectra in a database (e.g., NIST/Wiley).

Table 2: Example GC-MS Parameters for Fungal VOC Analysis

| Parameter | Value |

| SPME Fiber | DVB/CAR/PDMS, 50/30 µm |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Oven Program | Initial 40°C for 2 min, ramp to 250°C at 5°C/min, hold for 5 min |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Mass Range | m/z 40-500 |

Logical Workflow for Identification of Naturally Occurring this compound

The following diagram outlines the logical workflow for the discovery and characterization of this compound from a natural source.

Caption: A logical workflow for the discovery and characterization of natural products.

Conclusion and Future Directions

The discovery of 3,5-octadiene in Ascocoryne sarcoides provides a compelling starting point for the investigation of naturally occurring octadienes. However, significant research is still required. Future work should focus on:

-

Screening of other organisms: A broader screening of fungi and other microorganisms for the production of this compound and other isomers is warranted.

-

Quantitative analysis: Development of analytical methods to quantify the production of octadienes in biological systems.

-

Enzyme discovery and characterization: Identification and characterization of the specific lipoxygenases and hydroperoxide lyases responsible for octadiene biosynthesis.

-

Metabolic engineering: Leveraging the discovered biosynthetic pathways for the sustainable production of this compound and related compounds.

This guide serves as a foundational resource for researchers embarking on the exciting endeavor of exploring and harnessing the natural synthesis of valuable hydrocarbons.

References

Quantum Chemical Calculations for Octa-2,5-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octa-2,5-diene, a non-conjugated diene, presents a flexible molecular scaffold with multiple stereoisomers, making it an interesting candidate for theoretical investigation. This technical guide outlines a comprehensive framework for the quantum chemical analysis of this compound. While specific experimental and computational data for this molecule is sparse in publicly available literature, this document details the requisite computational methodologies, protocols, and expected data presentation based on established principles of computational chemistry applied to similar diene systems. The guide serves as a roadmap for researchers aiming to characterize the conformational landscape, electronic properties, and reactivity of this compound and its derivatives, which could be valuable in the rational design of new chemical entities in drug development.

Introduction to this compound

This compound is an aliphatic hydrocarbon with the molecular formula C8H14.[1] As a non-conjugated diene, its two double bonds are separated by more than one single bond, meaning they behave largely independently of each other.[2][3] The molecule can exist as several geometric isomers due to the presence of two double bonds, including (2E,5E), (2Z,5E), (2E,5Z), and (2Z,5Z) forms, in addition to various conformational isomers arising from rotation around the single bonds. Understanding the relative stabilities and properties of these isomers is crucial for predicting the molecule's behavior and potential applications. Quantum chemical calculations provide a powerful tool for elucidating these properties at the molecular level.

Proposed Computational Methodology

Given the lack of specific published computational studies on this compound, a robust and widely applicable computational approach is proposed. Density Functional Theory (DFT) is recommended due to its excellent balance of accuracy and computational cost for systems of this size.

Software

A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended for performing the calculations.

Level of Theory

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a suitable starting point, known for its reliability in predicting geometries and energies of organic molecules.

-

Basis Set: The 6-31G(d) basis set is recommended for initial geometry optimizations and frequency calculations, providing a good compromise between accuracy and computational expense. For more accurate energy calculations, a larger basis set such as 6-311+G(d,p) is advised.

Calculation Types

-

Geometry Optimization: To find the lowest energy structure for each isomer.

-

Frequency Calculation: To confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.

-

Conformational Analysis: A systematic search of the potential energy surface by rotating around the C3-C4 and C4-C5 single bonds to identify all stable conformers.

-

Single-Point Energy Calculations: Using a larger basis set on the optimized geometries to obtain more accurate relative energies.

Experimental Protocols: A Computational Approach

The following section details the proposed computational workflow for the analysis of this compound.

Isomer and Conformer Generation

-

Initial Structure Generation: Build the initial 3D structures of all geometric isomers of this compound ((2E,5E), (2Z,5E), (2E,5Z), and (2Z,5Z)).

-

Conformational Search: For each geometric isomer, perform a systematic conformational search. This can be achieved by a relaxed scan of the potential energy surface, rotating the dihedral angles around the C3-C4 and C4-C5 bonds in discrete steps (e.g., 30°). Each resulting structure should then be subjected to a full geometry optimization.

Geometry Optimization and Frequency Calculations

-

Optimization: Each unique conformer identified in the search should be optimized at the B3LYP/6-31G(d) level of theory. The convergence criteria should be set to tight to ensure a reliable optimized geometry.

-

Frequency Analysis: Perform a frequency calculation on each optimized structure at the same level of theory. This will confirm that the structure is a true minimum on the potential energy surface (i.e., has zero imaginary frequencies) and will provide the ZPVE and other thermodynamic data.

Refined Energy Calculations

To obtain more accurate relative energies between the different isomers and conformers, perform single-point energy calculations at a higher level of theory, such as B3LYP/6-311+G(d,p), on the B3LYP/6-31G(d) optimized geometries. The final relative energies should include the ZPVE correction from the frequency calculations.

Data Presentation

The quantitative data obtained from the proposed calculations should be summarized in clearly structured tables for easy comparison.

Table 1: Calculated Relative Energies of this compound Isomers

| Isomer | Relative Energy (kcal/mol) with ZPVE Correction |

| (2E,5E) | 0.00 (Reference) |

| (2Z,5E) | Calculated Value |

| (2E,5Z) | Calculated Value |

| (2Z,5Z) | Calculated Value |

Table 2: Key Geometric Parameters for the Most Stable Conformer of (2E,5E)-octa-2,5-diene

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2=C3 | Calculated Value | ||

| C5=C6 | Calculated Value | ||

| C3-C4 | Calculated Value | ||

| C4-C5 | Calculated Value | ||

| C1-C2-C3 | Calculated Value | ||

| C4-C5-C6 | Calculated Value | ||

| H-C2=C3-C4 | |||

| C3-C4-C5-C6 |

Table 3: Calculated Vibrational Frequencies for the Most Stable Conformer of (2E,5E)-octa-2,5-diene

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| 1 | Calculated Value | C-H stretch |

| 2 | Calculated Value | C=C stretch |

| 3 | Calculated Value | CH2 scissoring |

| ... | ... | ... |

Visualizations

Diagrams are essential for illustrating the relationships between different isomers, the computational workflow, and potential reaction pathways.

Caption: Computational workflow for the quantum chemical analysis of this compound isomers.

Caption: Relationship between the geometric isomers of this compound.

Caption: A hypothetical reaction pathway for the isomerization of an this compound isomer.

Conclusion

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound. By following the proposed computational protocols, researchers can obtain valuable insights into the structural and energetic properties of its various isomers. The resulting data, when presented in the structured format outlined, will be readily interpretable and can serve as a foundation for further studies, including the investigation of reaction mechanisms and the design of novel molecules with potential applications in drug development and materials science. The use of visualization tools like Graphviz is crucial for communicating complex relationships and workflows effectively.

References

Conformational Landscape of Octa-2,5-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octa-2,5-diene is an eight-carbon acyclic hydrocarbon containing two carbon-carbon double bonds. Its structural flexibility, dictated by rotations around its single bonds, gives rise to a complex conformational landscape. Understanding the preferred three-dimensional structures of such molecules is paramount in various fields, including medicinal chemistry, where molecular shape governs interactions with biological targets, and in materials science, where polymer properties are influenced by the conformation of their monomeric units. This technical guide provides a comprehensive overview of the theoretical conformational analysis of this compound, outlines standard experimental and computational protocols for such studies, and presents illustrative data to guide further research.

The conformational preferences of this compound are primarily determined by the interplay of steric hindrance, torsional strain, and weak intramolecular interactions. The molecule has several rotatable single bonds, with the key torsions being around the C2-C3, C4-C5, and C5-C6 bonds. The presence of the double bonds introduces planarity in their immediate vicinity and influences the rotational barriers of adjacent single bonds.

Conformational Isomers of this compound

This compound can exist as three main stereoisomers: (2E,5E), (2Z,5Z), and (2E,5Z). Each of these will have a unique set of stable conformers. The primary focus of the conformational analysis is the rotation around the C4-C5 single bond, which connects the two allyl groups. Similar to butane, we can expect anti and gauche arrangements to be the low-energy conformations. Further complexity arises from rotations around the C2-C3 and C6-C7 bonds.

For simplicity, this guide will focus on the conformational analysis around the central C4-C5 bond of the (2E,5E)-octa-2,5-diene isomer, as it is generally the most stable stereoisomer. The key dihedral angle is C3-C4-C5-C6. The stable conformers are expected to be staggered, while the eclipsed conformations represent transition states.

Quantitative Conformational Data (Illustrative)

The following tables summarize hypothetical quantitative data for the conformational analysis of (2E,5E)-octa-2,5-diene. This data is intended to be representative of what one might expect from computational chemistry studies.

Table 1: Relative Energies of Stable Conformers of (2E,5E)-octa-2,5-diene

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | ~180° | 0.00 | 65 |

| Gauche (+) | ~+60° | 0.90 | 17.5 |

| Gauche (-) | ~-60° | 0.90 | 17.5 |

Table 2: Rotational Barriers for Interconversion of (2E,5E)-octa-2,5-diene Conformers

| Transition State | Dihedral Angle (C3-C4-C5-C6) | Energy Barrier (kcal/mol) | Interconverting Conformers |

| Eclipsed (H/H) | ~0° | 5.0 | Gauche (+) <=> Gauche (-) |

| Eclipsed (Allyl/H) | ~120° | 3.5 | Anti <=> Gauche (+) |

| Eclipsed (Allyl/H) | ~-120° | 3.5 | Anti <=> Gauche (-) |

Experimental and Computational Protocols

The conformational analysis of flexible molecules like this compound typically employs a combination of experimental techniques and computational modeling.

Computational Chemistry

Computational methods are powerful tools for exploring the potential energy surface of a molecule to identify stable conformers and the energy barriers between them.

Protocol for Computational Conformational Analysis:

-

Initial Structure Generation: The 3D structure of the desired stereoisomer of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. For a molecule like this compound, this would involve rotating the key dihedral angles (e.g., C3-C4-C5-C6) in discrete steps (e.g., 30°) and performing a geometry optimization at each step. A common approach is to use a lower level of theory (e.g., molecular mechanics with a force field like MMFF94 or a semi-empirical method like PM7) for the initial broad search to identify a set of low-energy conformers.

-

High-Level Geometry Optimization and Frequency Calculation: The low-energy conformers identified in the initial search are then subjected to geometry optimization at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger). Frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

-

Transition State Search: To determine the energy barriers for interconversion between conformers, transition state searches are performed. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) can be used. The located transition states are confirmed by the presence of a single imaginary frequency corresponding to the rotational motion.

-

Final Energy Calculations: Single-point energy calculations at an even higher level of theory (e.g., coupled cluster like CCSD(T)) can be performed on the optimized geometries to obtain more accurate relative energies.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique for studying molecular conformation in solution.

Protocol for NMR-based Conformational Analysis:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

-

1D and 2D NMR Spectra Acquisition: A suite of NMR experiments is performed, including:

-

¹H NMR to observe chemical shifts and coupling constants.

-

¹³C NMR to identify the number of unique carbon environments.

-

COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proximities between protons.

-

-

Variable Temperature NMR: The NMR experiments are repeated at different temperatures. Changes in chemical shifts and coupling constants with temperature can provide information about the thermodynamics of the conformational equilibrium. At low temperatures, it may be possible to "freeze out" individual conformers, allowing for their direct observation.

-

Data Analysis: The measured coupling constants (e.g., ³JHH) can be related to dihedral angles through empirical relationships like the Karplus equation. NOE intensities are proportional to the inverse sixth power of the distance between nuclei, providing distance constraints that can be used to differentiate between conformers.

Gas Electron Diffraction (GED)

GED is a powerful technique for determining the gas-phase structure of molecules, including the distribution of conformers.

Protocol for GED-based Conformational Analysis:

-

Data Acquisition: A beam of high-energy electrons is scattered by a gaseous sample of this compound. The scattered electrons form a diffraction pattern that is recorded.

-

Data Reduction: The experimental scattering intensity is converted into a molecular scattering function.

-

Structural Refinement: A theoretical molecular scattering function is calculated based on a model of the molecular geometry and conformational composition. The parameters of this model (bond lengths, bond angles, dihedral angles, and conformer percentages) are refined to achieve the best fit between the theoretical and experimental scattering functions. This process often involves incorporating results from high-level computational calculations as constraints.

Visualizations

The following diagrams illustrate key concepts in the conformational analysis of this compound.

Conclusion

The conformational analysis of this compound, while not extensively documented, can be approached systematically using established theoretical principles and a combination of computational and experimental techniques. The molecule is expected to exhibit a conformational landscape dominated by staggered arrangements around its C-C single bonds, with the anti and gauche conformers being the most stable. The provided illustrative data and protocols serve as a foundation for future in-depth studies. For researchers in drug development and materials science, a thorough understanding of the conformational preferences of diene systems like this compound is crucial for rational design and the prediction of molecular properties. Further dedicated research is warranted to fully characterize the conformational space of this fundamental organic molecule.

An In-depth Technical Guide to the Thermal Stability of Octa-2,5-diene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability of octa-2,5-diene, a non-conjugated diene with applications in organic synthesis. Due to a lack of specific experimental data for this compound in publicly available literature, this guide establishes a framework for its thermal behavior based on the well-understood principles governing analogous 1,5-dienes. The primary focus is on the Cope rearrangement, a characteristic thermal isomerization reaction for this class of compounds, and a discussion of higher-temperature decomposition pathways. This document details the requisite experimental protocols for a thorough analysis of thermal stability, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). Furthermore, it presents reaction pathways and experimental workflows in the form of detailed diagrams to facilitate a deeper understanding.

Introduction

This compound is an eight-carbon acyclic hydrocarbon containing two non-conjugated double bonds. As with many unsaturated hydrocarbons, its thermal stability is a critical parameter in various industrial and synthetic applications. Understanding its behavior at elevated temperatures is essential for ensuring process safety, predicting product purity, and controlling reaction pathways. The thermal behavior of this compound is expected to be dominated by two main processes: a lower-energy intramolecular rearrangement and higher-energy fragmentation reactions.

At moderate temperatures, 1,5-dienes like this compound are known to undergo a[1][1]-sigmatropic rearrangement known as the Cope rearrangement. This is a concerted, pericyclic reaction that occurs through a cyclic transition state. At significantly higher temperatures, more energetic processes such as C-C bond cleavage are expected to occur, leading to the decomposition of the molecule into smaller fragments.

This guide will first explore the Cope rearrangement as it applies to this compound and then discuss the likely pathways for its thermal decomposition at higher temperatures, drawing parallels with related acyclic dienes.

Thermal Rearrangement: The Cope Rearrangement

The Cope rearrangement is a thermally induced isomerization that is characteristic of 1,5-dienes. For this compound, this would involve the reorganization of six electrons over a six-membered, chair-like transition state to yield an isomeric octa-1,5-diene.

Caption: Cope Rearrangement of this compound.

This rearrangement is an equilibrium process. The position of the equilibrium is dependent on the relative thermodynamic stabilities of the starting diene and the product.

High-Temperature Thermal Decomposition

At temperatures exceeding those required for the Cope rearrangement, this compound is expected to undergo thermal decomposition. Based on studies of similar hydrocarbons, this process is likely initiated by the homolytic cleavage of the weakest carbon-carbon bonds, which are typically the allylic C-C bonds. This initiation step generates radical species that then propagate through a series of reactions, including hydrogen abstraction and β-scission, to yield a complex mixture of smaller hydrocarbon products.

Predicted Decomposition Products

While specific experimental data for this compound is unavailable, the pyrolysis of analogous alkenes suggests that the decomposition products would include a variety of smaller alkanes and alkenes such as methane, ethane, ethene, propane, propene, butane, and butene isomers. The exact composition of the product mixture would be highly dependent on the pyrolysis temperature, pressure, and residence time.

Hypothetical Decomposition Pathway

The following diagram illustrates a simplified, hypothetical pathway for the thermal decomposition of this compound, starting with an initial C-C bond cleavage.

Caption: Hypothetical Thermal Decomposition Pathway.

Quantitative Data for Acyclic 1,5-Dienes

Due to the absence of specific thermal decomposition data for this compound, the following table summarizes available data for analogous acyclic 1,5-dienes to provide a comparative context.

| Compound | Molecular Formula | Boiling Point (°C) | Decomposition Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Primary Thermal Process |

| 1,5-Hexadiene | C6H10 | 59-60 | ~300 (for rearrangement) | Not specified | Cope Rearrangement |

| 1,5-Heptadiene | C7H12 | 93-95 | Not specified | Not specified | Cope Rearrangement |

| This compound (Predicted) | C8H14 | ~122-124 | >300 | Not determined | Cope Rearrangement followed by Decomposition |

Note: Decomposition data is often dependent on specific experimental conditions (e.g., heating rate, atmosphere).

Experimental Protocols

To definitively determine the thermal stability of this compound, a series of analytical techniques should be employed. The following sections detail the recommended experimental protocols.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition, characterize mass loss as a function of temperature, and identify thermal events such as phase changes and reactions.

Methodology:

-

Instrument: A simultaneous TGA-DSC instrument is recommended to correlate mass loss with endothermic or exothermic events.

-

Sample Preparation: An accurately weighed sample of this compound (typically 5-10 mg) is placed in a hermetically sealed aluminum or other inert sample pan to prevent evaporation before decomposition.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.

-

Temperature Program: A linear heating ramp, for example, from ambient temperature to 600°C at a rate of 10°C/min.

-

Data Collection: Continuous monitoring of sample mass and heat flow as a function of temperature.

-

Caption: TGA-DSC Experimental Workflow.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the chemical species produced during the thermal decomposition of this compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: A small amount of this compound (in the microgram range) is loaded into a pyrolysis tube or onto a filament.

-

Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., in the range of 400-800°C) in an inert carrier gas (e.g., Helium).

-

Gas Chromatography (GC): The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Temperature Program: A programmed temperature ramp (e.g., 40°C held for 2 min, then ramp to 300°C at 10°C/min) to elute and separate the products.

-

-

Mass Spectrometry (MS): As compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio, producing a mass spectrum for each compound.

-

Data Analysis: The resulting mass spectra are compared against a spectral library (e.g., NIST) to identify the individual decomposition products.

Caption: Pyrolysis-GC-MS Experimental Workflow.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Ring-Closing Metathesis of Substituted Octa-2,5-dienes

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) is a powerful and versatile reaction in organic synthesis used to form cyclic compounds, particularly unsaturated rings of various sizes.[1][2] The reaction involves the intramolecular rearrangement of a diene, catalyzed by a transition metal complex, typically containing ruthenium or molybdenum.[2][3] This process is driven by the formation of a thermodynamically stable cyclic alkene and the release of a small volatile alkene, such as ethylene, which shifts the equilibrium towards the desired product.[4] RCM has become an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceuticals, due to its high functional group tolerance and the commercial availability of robust catalysts.[1][3]

While the RCM of terminal dienes is well-established, the cyclization of internal dienes, such as octa-2,5-diene derivatives, presents unique challenges. These challenges include potentially lower reaction rates and competing side reactions. However, with the development of highly active second and third-generation Grubbs and Hoveyda-Grubbs catalysts, the RCM of sterically hindered and internal olefins has become increasingly feasible.[1][5]

This document provides detailed application notes and protocols for the hypothetical ring-closing metathesis of a substituted this compound to form a functionalized cyclopentene (B43876) derivative, a common structural motif in biologically active compounds.[6][7][8] The information presented is based on established principles and data from analogous RCM reactions of internal dienes.

Application: Synthesis of Substituted Cyclopentenes

Substituted cyclopentenes are important building blocks in organic synthesis and are found in the core structure of numerous natural products and pharmaceutical agents. Ring-closing metathesis of appropriately substituted this compound precursors offers a direct and convergent route to these valuable carbocycles.

A hypothetical example is the RCM of diethyl 4-allyl-4-prop-1-enylhept-2-enedioate to yield a highly functionalized cyclopentene. This transformation is envisioned to be a key step in the synthesis of complex molecular architectures.

Key Considerations for RCM of Internal Dienes

-

Catalyst Selection: The choice of catalyst is critical for the successful RCM of internal dienes. Second-generation Grubbs (G-II) and Hoveyda-Grubbs (HG-II) catalysts are generally more effective than their first-generation counterparts for sterically demanding substrates due to their higher activity and stability.[3][9] For particularly challenging substrates, molybdenum-based catalysts, such as the Schrock catalyst, may offer superior reactivity, although they are often less tolerant to functional groups.[2]

-

Reaction Conditions: The reaction conditions, including solvent, temperature, and concentration, must be carefully optimized. Anhydrous and degassed solvents, such as dichloromethane (B109758) (DCM) or toluene, are typically used to prevent catalyst decomposition.[9] Reactions are often performed at elevated temperatures to promote catalysis. High dilution conditions (0.001 M to 0.1 M) are generally employed to favor the intramolecular RCM pathway over intermolecular oligomerization.[9]

-

Substrate Design: The substitution pattern of the diene can significantly influence the efficiency of the RCM reaction. The presence of bulky substituents near the double bonds can hinder the approach of the catalyst.

Quantitative Data from Analogous RCM Reactions

The following tables summarize typical reaction conditions and yields for the RCM of various dienes, providing a reference for designing experiments with substituted octa-2,5-dienes.

Table 1: Catalyst Performance in the Synthesis of 5- and 6-Membered Rings via RCM

| Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ring Size | Reference |

| N,N-diallyl-4-methylbenzenesulfonamide | Grubbs II (0.5) | CH₂Cl₂ | 25 | 0.17 | <40 | 5 | [9] |

| N,N-diallyl-4-methylbenzenesulfonamide | Hoveyda-Grubbs II (0.5) | CH₂Cl₂ | 25 | 0.17 | 78 | 5 | [9] |

| Diethyl diallylmalonate | Grubbs I (5) | CH₂Cl₂ | Reflux | 2.5 | 98 | 5 | [10] |

| Diene precursor for Serpendione | Grubbs II (5) | CH₂Cl₂ | Reflux | 12 | 75 | 8 | [9] |

| Diene precursor for Stemoamide | Grubbs II (10) | Toluene | 80 | 4 | 85 | 8 | [9] |

Experimental Protocols

Protocol 1: General Procedure for the Ring-Closing Metathesis of a Substituted this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Substituted this compound derivative

-

Grubbs II or Hoveyda-Grubbs II catalyst

-

Anhydrous, degassed dichloromethane (DCM) or toluene

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line or glovebox equipment

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of the Substrate Solution: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the substituted this compound in the chosen anhydrous and degassed solvent to achieve a concentration between 0.001 M and 0.1 M.[9]

-

Heating: Heat the solution to the desired temperature (typically between 40-80 °C).[9]

-

Preparation of the Catalyst Solution: In a separate flame-dried vial inside a glovebox or under a strong flow of inert gas, dissolve the RCM catalyst (typically 1-10 mol%) in a small amount of the same solvent.[9]

-

Catalyst Addition: Add the catalyst solution to the stirring substrate solution. For challenging substrates, slow addition of the catalyst via a syringe pump over several hours can be beneficial to maintain a low catalyst concentration and suppress side reactions.[9]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or ¹H NMR spectroscopy.

-

Reaction Quenching: Upon completion, cool the reaction to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

-

Work-up and Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired cyclic alkene.

Visualizations

Caption: The catalytic cycle of ring-closing metathesis.

Caption: A general experimental workflow for a ring-closing metathesis reaction.

References